molecular formula C24H18F2N2O3S2 B2820556 (3-Amino-5-((3,4-difluorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone CAS No. 892299-35-3

(3-Amino-5-((3,4-difluorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

Cat. No. B2820556
CAS RN: 892299-35-3
M. Wt: 484.54
InChI Key: CRXXMJBKDXFESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-((3,4-difluorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as DFP-10825, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. In

Scientific Research Applications

  • Spectral Characterization and Antibacterial Activity : Shahana and Yardily (2020) synthesized and characterized novel compounds, including thiophene derivatives similar to your compound of interest. Their study focused on the structural optimization using density functional theory and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

  • Anti-inflammatory Activity : Ottosen et al. (2003) explored the structure-activity relationship of aminobenzophenones, revealing high anti-inflammatory activity. These compounds, structurally related to your compound, were found effective in inhibiting proinflammatory cytokines and acting as potent p38 MAP kinase inhibitors (Ottosen et al., 2003).

  • Antiviral Activity and Pharmacokinetics : FathimaShahana and Yardily (2020) synthesized and characterized a compound structurally similar to yours. Their research included molecular docking to understand the antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).

  • Allosteric Enhancement of Adenosine A1 Receptor Agonist Binding : Dalpiaz et al. (2002) investigated the thermodynamic properties of benzoylthiophene derivatives, including their role in enhancing adenosine A1 receptor agonist binding. This is relevant for understanding the potential pharmaceutical applications of such compounds (Dalpiaz et al., 2002).

  • Cytotoxic and Antitumor Effects : Magalhães et al. (2013) reported on phenstatin analog compounds, similar in structure to your compound, demonstrating their potential as tubulin inhibitors with significant cytotoxic and antitumor activities (Magalhães et al., 2013).

  • Polymer Synthesis for Technology Applications : Shi et al. (2017) developed a difluoro aromatic ketone monomer, structurally akin to your compound, for the synthesis of poly(arylene ether sulfone)s. These polymers, exhibiting high conductivity and stability, are valuable in technological applications like fuel cells (Shi et al., 2017).

properties

IUPAC Name

[3-amino-5-(3,4-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3S2/c1-14-7-10-17(11-8-14)33(30,31)23-20(27)22(21(29)15-5-3-2-4-6-15)32-24(23)28-16-9-12-18(25)19(26)13-16/h2-13,28H,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXMJBKDXFESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((3,4-difluorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

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